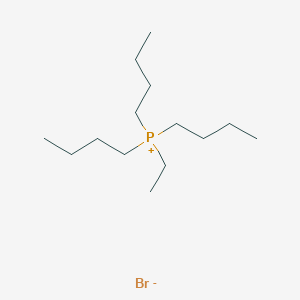
Phosphonium, tributylethyl-, bromide
Overview
Description
Phosphonium, tributylethyl-, bromide is a quaternary phosphonium salt with the chemical formula C12H28BrP. It is a member of the phosphonium salts family, which are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Phosphonium, tributylethyl-, bromide, also known as Tributyl(ethyl)phosphonium bromide, is a type of quaternary phosphonium salt (QPS)It has been suggested that it may interact with various biological and chemical processes .
Mode of Action
The mode of action of this compound is complex and multifaceted. As a phosphonium-based ionic liquid, it has been suggested to act as a catalyst in various chemical reactions . Furthermore, it has been shown to have promising biocidal effects, potentially disrupting biofilms
Biochemical Pathways
It has been suggested that it may influence various processes, including the formation of biofilms . It may also play a role in various chemical reactions, acting as a catalyst
Result of Action
It has been suggested to have biocidal effects and may disrupt biofilms . It may also act as a catalyst in various chemical reactions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been suggested that it may be used as a recyclable reaction medium for Heck cross-coupling reactions . Furthermore, it has been shown to have promising anti-biofilm effects in vitro . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, tributylethyl-, bromide can be synthesized through the quaternization of tributylethylphosphine with an alkyl halide, typically using ethyl bromide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{C}_2\text{H}_5\text{]}+\text{Br}- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tributylethyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Wittig Reaction: The reaction involves the use of aldehydes or ketones and a strong base such as butyllithium to generate the ylide intermediate.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phosphonium salts.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
Scientific Research Applications
Phosphonium, tributylethyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the Wittig reaction.
Biology: It is employed in the preparation of biologically active phosphonium salts that can be used in drug delivery systems.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in targeting cancer cells.
Industry: It is used in the production of ionic liquids, which are utilized in various industrial processes such as catalysis, electrochemistry, and separation technologies.
Comparison with Similar Compounds
Phosphonium, tributylethyl-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of butyl and ethyl groups.
Tetramethylphosphonium bromide: Contains methyl groups instead of butyl and ethyl groups.
Tributylmethylphosphonium bromide: Similar but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of butyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other phosphonium salts.
Properties
IUPAC Name |
tributyl(ethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZDSWJKMKAMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598772 | |
| Record name | Tributyl(ethyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7392-50-9 | |
| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(ethyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















